5-[4-(2-aminopropan-2-yl)-2,6-difluorobenzoyl]-2H-isoquinolin-1-one
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Overview
Description
Compound 21, also known as C21, is a nonpeptide small molecule that is orally bioavailable. It is a specific and high-affinity agonist of the angiotensin II type 2 receptor (AT2R). This compound has been studied for its potential therapeutic effects, particularly in the context of neurological functions and cardiovascular diseases .
Preparation Methods
The synthesis of Compound 21 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often disclosed in patents. Industrial production methods typically involve optimizing these synthetic routes to achieve high yield and purity .
Chemical Reactions Analysis
Compound 21 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Compound 21 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the AT2R and its role in various biochemical pathways.
Mechanism of Action
Compound 21 exerts its effects by binding to the AT2R, which is involved in various physiological processes. Upon binding, it induces the production of anti-inflammatory cytokines such as interleukin-10 and inhibits the production of pro-inflammatory cytokines like tumor necrosis factor-alpha. This leads to reduced inflammation and enhanced tissue repair .
Comparison with Similar Compounds
Compound 21 is unique in its high affinity and specificity for the AT2R. Similar compounds include:
Compound 19: Another potential lead SARS-CoV-2 antiviral that inhibits the SARS-CoV-2 3CL protease.
Compound 5: A related molecule with different therapeutic targets.
These compounds share some structural similarities but differ in their specific targets and therapeutic applications.
Properties
Molecular Formula |
C19H16F2N2O2 |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
5-[4-(2-aminopropan-2-yl)-2,6-difluorobenzoyl]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C19H16F2N2O2/c1-19(2,22)10-8-14(20)16(15(21)9-10)17(24)12-4-3-5-13-11(12)6-7-23-18(13)25/h3-9H,22H2,1-2H3,(H,23,25) |
InChI Key |
FBSSVAIINOQLST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)F)C(=O)C2=CC=CC3=C2C=CNC3=O)F)N |
Origin of Product |
United States |
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